molecular formula C10H10FN3 B2736033 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1006468-17-2

5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2736033
CAS No.: 1006468-17-2
M. Wt: 191.209
InChI Key: CRGKEWUUQNSPHF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline (C₁₀H₁₀FN₃, MW: 191.21) is a fluorinated aniline derivative featuring a 4-methylpyrazole substituent at the ortho position. This compound serves as a critical building block in medicinal and coordination chemistry due to its dual functional groups: the electron-rich aniline moiety and the heterocyclic pyrazole ring. Structural characterization confirms its purity (95%) and storage stability at +4°C .

Properties

IUPAC Name

5-fluoro-2-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGKEWUUQNSPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-methyl-1H-pyrazole under specific conditionsCommon reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, and bases like potassium carbonate (K2CO3) for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: K2CO3 in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline serves as a lead compound in developing new drugs targeting microbial infections and cancer. Its ability to modulate specific pathways involved in disease processes makes it a candidate for therapeutic applications. For instance, studies have shown that it can inhibit certain enzymes and receptors associated with inflammation and cell proliferation, which are crucial in cancer biology.

2. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. For example, it has demonstrated significant antipromastigote activity against Leishmania species, outperforming standard drugs such as miltefosine and amphotericin B. This suggests potential use in treating parasitic infections.

Agrochemical Applications

1. Crop Protection

The compound's biological activity extends to agrochemicals, where it is explored for its potential as a pesticide or herbicide. Its effectiveness in modulating plant growth or pest resistance mechanisms can lead to the development of environmentally friendly agricultural products .

Compound NameActivity TypeIC50 (µM)Reference
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)anilineAntipromastigote0.018
MiltefosineAntipromastigote3.130
Amphotericin BAntipromastigote0.047

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline was evaluated for its ability to inhibit androgen receptor (AR) function, showing promising results in preclinical models. The compound exhibited greater efficacy compared to established AR antagonists, indicating its potential as a novel therapeutic agent for prostate cancer treatment .

Case Study 2: Agrochemical Research

A recent investigation into the use of this compound as an agrochemical revealed its effectiveness in enhancing crop resistance against specific pathogens. The study demonstrated that formulations containing 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline significantly reduced disease incidence in treated plants compared to controls, highlighting its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure and Synthesis : This compound (C₂₃H₂₃N₇) contains three 4-methylpyrazole units bonded to a central methane carbon attached to an aniline ring. It is synthesized via C–F activation by refluxing 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO/KOH, yielding 63% product .
  • Thermodynamic Favorability : DFT calculations (MN15-L/def2-TZVP) show that the methylated pyrazole derivative (ΔG = 7.1 kcal/mol) is marginally more reactive than its unmethylated analog (ΔG = 7.6 kcal/mol) due to enhanced nucleophilicity from methyl substituents .
  • Polymorphism : Two polymorphs (I and II) exhibit distinct crystal packing. Polymorph I forms N–H···N dimers propagated into chains via C–H···N interactions, while Polymorph II adopts linear N–H···N chains resembling the unmethylated analog (4-(tri(1H-pyrazol-1-yl)methyl)aniline) .

5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

  • Structure: This compound (C₁₁H₁₂FN₃O, MW: 221.24) replaces the direct pyrazole-aniline linkage with a methoxy bridge.
  • Applications : Such structural variations are significant in drug design, where linker groups modulate bioavailability and target binding.

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

  • Structure : Substituting fluorine with chlorine (C₁₀H₁₀ClN₃) increases molecular weight (207.66) and electronegativity. Chlorine’s larger atomic radius may enhance steric hindrance and alter electronic properties, affecting coordination chemistry or pharmacological activity .

Comparative Data Table

Compound Molecular Formula MW Key Substituents ΔG (kcal/mol) Polymorphism
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline C₁₀H₁₀FN₃ 191.21 F, 4-methylpyrazole N/A Not reported
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₂₃H₂₃N₇ 405.47 Three 4-methylpyrazoles 7.1 Polymorphs I/II
5-Fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 Methoxy linker N/A N/A
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline C₁₀H₁₀ClN₃ 207.66 Cl, 4-methylpyrazole N/A N/A

Key Research Findings

  • Synthetic Efficiency : Methylated pyrazole derivatives exhibit improved reaction kinetics and yields compared to unmethylated analogs, attributed to methyl-induced nucleophilicity .
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aniline ring, facilitating SNAr reactions, whereas chlorine introduces steric and electronic modulation .
  • Crystallographic Insights : Methyl substituents influence molecular packing, as seen in the polymorphic behavior of tris(pyrazolyl)methane ligands, which adopt dimeric or chain-like structures based on substituent orientation .

Biological Activity

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C10H11FN3
  • Molecular Weight : 191.21 g/mol
  • Structure : The compound features a fluorine atom and a pyrazole ring attached to an aniline backbone, which enhances its biological activity and chemical reactivity.

The biological activity of 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom allows for enhanced binding interactions, such as hydrogen bonding, with molecular targets involved in various signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells, showing significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM .

Table 1: Biological Activity Summary

Activity Type Cell Line/Target IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
AntimicrobialVarious pathogensNot specified

Case Studies

  • Antipromastigote Activity : In a study focused on protozoan infections, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline demonstrated potent antipromastigote activity with an IC50 value of 0.018 µM, significantly outperforming standard treatments like miltefosine (IC50 = 3.130 µM) and amphotericin B (IC50 = 0.047 µM).
  • Inhibition of Enzymatic Activity : The compound has been shown to modulate enzyme activity through specific interactions with protein targets, influencing cellular signaling pathways relevant to various disease processes.

Applications in Drug Development

Given its promising biological activities, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline serves as a lead compound in drug discovery efforts targeting microbial infections and cancer therapies. Its structural characteristics make it suitable for further modifications to enhance efficacy and selectivity against specific biological targets.

Q & A

Q. How is this compound utilized in the design of organic semiconductors or luminescent materials?

  • Answer : Its planar aromatic system and electron-rich pyrazole facilitate π-π stacking in thin films. When incorporated into platinum(II) complexes, it exhibits phosphorescence with tunable emission wavelengths (500–600 nm), applicable in OLEDs .

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